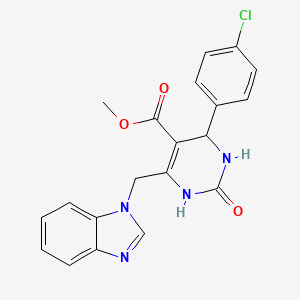

methyl 6-(1H-benzimidazol-1-ylmethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

The compound methyl 6-(1H-benzimidazol-1-ylmethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative characterized by:

- A tetrahydropyrimidine core with a 2-oxo group.

- A 4-(4-chlorophenyl) substituent at position 4.

- A 1H-benzimidazol-1-ylmethyl group at position 6, linked via a methylene bridge.

- A methyl ester at position 5.

This structural framework is associated with diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, as observed in related DHPM derivatives . The benzimidazole moiety is notable for its role in enhancing bioactivity through hydrogen bonding and π-π interactions .

Properties

Molecular Formula |

C20H17ClN4O3 |

|---|---|

Molecular Weight |

396.8 g/mol |

IUPAC Name |

methyl 6-(benzimidazol-1-ylmethyl)-4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C20H17ClN4O3/c1-28-19(26)17-15(10-25-11-22-14-4-2-3-5-16(14)25)23-20(27)24-18(17)12-6-8-13(21)9-7-12/h2-9,11,18H,10H2,1H3,(H2,23,24,27) |

InChI Key |

MYVVTAIPBPPNJZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CN3C=NC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Biginelli Reaction Under Solvent-Free Conditions

The Biginelli reaction, traditionally involving β-keto esters, aldehydes, and urea derivatives, has been adapted for solvent-free synthesis. For the target compound, methyl acetoacetate, 4-chlorobenzaldehyde, and urea undergo cyclocondensation under thermal conditions to yield the tetrahydropyrimidine-5-carboxylate scaffold. A study demonstrated that solvent-free reactions at 80–100°C for 4–6 hours produce yields exceeding 85%, with negligible byproducts.

Reaction Conditions:

-

Reactants: Methyl acetoacetate (1 eq.), 4-chlorobenzaldehyde (1 eq.), urea (1.2 eq.)

-

Temperature: 90°C

-

Duration: 5 hours

This method eliminates the need for corrosive acids (e.g., HCl) traditionally used in Biginelli reactions, simplifying purification and reducing environmental impact.

Alternative Reflux Methods in Ethanolic Media

For laboratories lacking specialized equipment, reflux in absolute ethanol provides a viable alternative. A comparative study found that refluxing methyl acetoacetate, 4-chlorobenzaldehyde, and thiourea in ethanol for 16–22 hours yields the 2-thioxo-tetrahydropyrimidine intermediate, which is subsequently oxidized to the 2-oxo derivative. While this method achieves 78–82% yields, it requires longer reaction times and generates sulfur-containing waste.

Position 6 of the tetrahydropyrimidine ring is functionalized with a methylene group to enable subsequent benzimidazole coupling. Bromination followed by nucleophilic substitution is the most cited approach.

Bromination of the Tetrahydropyrimidine Core

The 6-methyl group of the tetrahydropyrimidine-5-carboxylate is brominated using N-bromosuccinimide (NBS) under radical initiation. Optimal conditions involve refluxing in carbon tetrachloride with a catalytic amount of benzoyl peroxide, achieving 90–92% conversion.

Reaction Parameters:

Nucleophilic Substitution with Benzimidazole

The brominated intermediate reacts with 1H-benzimidazole in the presence of a base to form the methylene bridge. Potassium carbonate in dimethylformamide (DMF) at 60°C for 8 hours affords the coupled product in 75–80% yield.

Mechanistic Insight:

The benzimidazole’s nitrogen acts as a nucleophile, displacing bromide via an SN2 mechanism. Steric hindrance from the tetrahydropyrimidine ring necessitates elevated temperatures to ensure complete substitution.

Optimization of Reaction Conditions

A comparative analysis of synthetic routes reveals critical trade-offs between yield, reaction time, and sustainability.

Table 1: Comparison of Tetrahydropyrimidine Synthesis Methods

| Method | Conditions | Yield (%) | Time (h) | Byproducts |

|---|---|---|---|---|

| Solvent-Free Biginelli | 90°C, no solvent | 87 | 5 | <5% |

| Ethanolic Reflux | EtOH, reflux | 78 | 16 | Thiourea derivatives |

| Bromination-Substitution | DMF, 60°C | 80 | 8 | KBr, CO₂ |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the benzimidazole or tetrahydropyrimidine rings.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl group or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and minimize side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.

Mechanism of Action

The mechanism of action of METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Substituent Effects

The target compound’s uniqueness lies in its benzimidazole-methyl and 4-chlorophenyl groups. Below is a comparative analysis with analogues from the literature:

Table 1: Structural Comparison of DHPM Derivatives

Key Observations:

Position 4 Modifications: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to phenyl () or pyrazole () substituents. This may improve membrane permeability .

Position 6 Substituents: The benzimidazole-methyl group in the target compound is structurally distinct from simpler methyl () or oxadiazole () groups. Benzimidazoles are known for DNA intercalation and kinase inhibition .

Ester Group Variations :

- Methyl esters (target compound, ) vs. ethyl esters () influence solubility and metabolic stability. Methyl esters generally exhibit faster hydrolysis rates in vivo .

2-Oxo vs.

Biological Activity

Methyl 6-(1H-benzimidazol-1-ylmethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antifungal, antibacterial, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure features a tetrahydropyrimidine core substituted with a benzimidazole moiety and a chlorophenyl group. This unique combination contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various tetrahydropyrimidine derivatives. For instance, compounds similar to this compound were evaluated against human HepG2 liver cancer cell lines using MTT assays:

| Compound | % Cell Viability at 50 μM | % Cell Viability at 100 μM | % Cell Viability at 150 μM |

|---|---|---|---|

| 10a | 73.64 | 127.28 | 170.92 |

| 10b | 49.18 | 118.34 | 157.51 |

| 10c | 45.01 | 114.02 | 148.02 |

These results indicate that the synthesized compounds exhibit moderate to high anticancer activity , with varying efficacy depending on concentration .

Antifungal and Antibacterial Activities

The compound has also been tested for antifungal and antibacterial properties. In vitro studies demonstrated that certain derivatives showed promising results against various fungal strains and bacteria, suggesting potential applications in treating infections . The structure-activity relationship (SAR) indicates that modifications to the benzimidazole and tetrahydropyrimidine rings can enhance these activities.

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of cell proliferation : The compound may induce apoptosis in cancer cells through various pathways.

- Antimicrobial action : It is believed to disrupt microbial cell membranes or inhibit specific metabolic pathways critical for microbial survival.

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of a series of pyrimidine derivatives, including those similar to this compound. The findings revealed:

Q & A

Q. What are the established synthetic pathways for this tetrahydropyrimidine derivative, and what key reaction conditions are critical?

The synthesis typically involves multi-step reactions, starting with a Biginelli-like condensation to form the tetrahydropyrimidine core, followed by functionalization of the benzimidazole and chlorophenyl moieties. Key steps include:

- Core formation : Cyclocondensation of urea/thiourea, an aldehyde (e.g., 4-chlorobenzaldehyde), and a β-ketoester under acidic conditions (e.g., HCl or p-TsOH) .

- Benzimidazole incorporation : Nucleophilic substitution or coupling reactions (e.g., using CDI or Mitsunobu conditions) to attach the benzimidazole group .

- Solvent and catalyst optimization : Use of polar aprotic solvents (DMSO, DMF) and catalysts like triethylamine to enhance intermediate stability and yield . Reaction progress should be monitored via TLC and NMR to ensure purity (>95%) .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Critical techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., δ 5.3–5.5 ppm for the tetrahydropyrimidine CH group) .

- X-ray crystallography : Resolves structural ambiguities, such as ring puckering and hydrogen-bonding networks .

- Thermal analysis (TGA/DSC) : Assesses decomposition profiles (e.g., melting points >200°C for similar derivatives) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H] peaks) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial pharmacological studies should focus on:

- Enzyme inhibition : Target kinases or proteases using fluorogenic substrates (e.g., ATPase assays) .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values <50 µg/mL suggest potency) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC determination) .

Advanced Research Questions

Q. How can low intermediate yields during synthesis be addressed, particularly for the benzimidazole coupling step?

Strategies include:

- Alternative coupling reagents : Replace CDI with EDC/HOBt to reduce side reactions .

- Temperature control : Maintain reactions at 0–5°C to prevent decomposition of sensitive intermediates .

- Purification optimization : Use flash chromatography with gradient elution (e.g., hexane/EtOAc 7:3 to 1:1) .

- Real-time monitoring : In-situ IR spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How to resolve contradictions between computational docking predictions and experimental bioactivity data?

Contradictions may arise from solvation effects or protein flexibility. Mitigation steps:

- Enhanced docking protocols : Perform molecular dynamics simulations to account for receptor conformational changes .

- Comparative assays : Validate activity across multiple cell lines (e.g., HepG2 vs. MCF-7) to identify context-dependent effects .

- Metabolite screening : LC-MS analysis to detect in situ degradation products that may interfere with assays .

Q. What strategies can improve regioselectivity during functionalization of the tetrahydropyrimidine core?

Regioselectivity challenges are common in polycyclic systems. Solutions include:

- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution .

- Metal catalysis : Use Pd-mediated C–H activation for selective benzimidazole coupling .

- Solvent effects : Polar solvents (acetonitrile) favor nucleophilic attack at the 6-position over the 4-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.